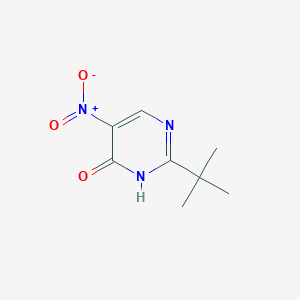

2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-tert-butyl-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O3/c1-8(2,3)7-9-4-5(11(13)14)6(12)10-7/h4H,1-3H3,(H,9,10,12) |

InChI Key |

KBNPNZBKJDZGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 5 Nitropyrimidin 4 3h One

Nucleophilic Ring Transformation Reactions of Nitropyrimidinones

Nitropyrimidinones are versatile substrates for nucleophilic ring transformation reactions, serving as synthons for a variety of other heterocyclic systems. researchgate.net The inherent electron deficiency of the ring system facilitates initial nucleophilic addition, which is often followed by ring opening and subsequent recyclization into a new molecular scaffold. wur.nl

The reaction of nitropyrimidinones with bidentate nucleophiles can lead to a variety of azaheterocyclic compounds. Research on 3-methyl-5-nitropyrimidin-4(3H)-one has shown that it can function as a synthetic equivalent of activated diformylamine or α-nitroformylacetic acid, depending on the reaction conditions. researchgate.netrsc.org When reacted with ketones in the presence of an ammonia (B1221849) source, the pyrimidinone ring can be transformed into several different heterocyclic structures. researchgate.net

These transformations include the formation of:

Disubstituted Pyrimidines : In some reaction pathways, the original pyrimidine (B1678525) core is cleaved and reformed to incorporate atoms from the reacting ketone, leading to a new, disubstituted pyrimidine. rsc.org

3-Nitro-2-Pyridones : A common rearrangement involves the reaction with ketones and an ammonium (B1175870) salt like ammonium acetate (B1210297), where the nitropyrimidinone acts as an equivalent of α-nitroformylacetic acid to build a pyridone ring. rsc.org

4-Pyridones and 4-Aminopyridines : By behaving as an activated diformylamine equivalent, the nitropyrimidinone can also be converted into functionalized 4-pyridones and 4-aminopyridines. researchgate.net

This reactivity highlights the utility of nitropyrimidinones as precursors for a diverse range of azaheterocycles that may be challenging to synthesize through other methods. rsc.org

The conversion of the pyrimidinone ring to pyridine (B92270) derivatives is a well-documented process. Specifically, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with various ketones in the presence of ammonium acetate in refluxing methanol (B129727) yields 5,6-disubstituted 3-nitro-2-pyridones. rsc.org This transformation provides a valuable route for the construction of the 3-nitro-2-pyridone skeleton, which is an intermediate in the synthesis of certain antiviral agents. rsc.org

The reaction proceeds by incorporating the ketone and the nitrogen from the ammonium salt into the new ring structure. The table below summarizes the outcomes of this ring transformation with different ketones.

| Reactant Ketone | Resulting Pyridine Derivative | Reference |

|---|---|---|

| Acetophenone | 3-Nitro-6-phenyl-2-pyridone | rsc.org |

| Propiophenone | 5-Methyl-3-nitro-6-phenyl-2-pyridone | rsc.org |

| Cyclohexanone | 3-Nitro-5,6,7,8-tetrahydro-2(1H)-quinolinone | rsc.org |

| Acetone | 6-Methyl-3-nitro-2-pyridone | rsc.org |

While the transformation of this specific pyrimidinone to benzene (B151609) derivatives is less common, the principles of nucleophilic ring transformation have been applied to other electron-poor azaheterocycles. For instance, 1-methyl-3,5-dinitro-2-pyridone reacts with 1,3-dicarbonyl compounds to afford functionalized 4-nitrophenols, demonstrating that under the right conditions, a nitrogen-containing ring can be converted to a benzene derivative. mdpi.com

The course of nucleophilic reactions with nitropyrimidinones—whether they result in simple ring cleavage or a full ring transformation—is governed by several key factors:

Substrate Reactivity : The substrate must be highly electron-deficient to be susceptible to nucleophilic attack. The combination of ring nitrogens and electron-withdrawing groups (nitro, carbonyl) in nitropyrimidinones fulfills this condition. Furthermore, the molecule must contain a fragment that can serve as a good leaving group to facilitate the transformation; in this case, the N3-C4-C5 unit can be displaced. researchgate.netmdpi.com

Nucleophile and Reagents : The nature of the nucleophile is critical. Strong bidentate nucleophiles are often required to complete the ring-opening and ring-closure sequence. The choice of reagents can direct the reaction toward different products. For example, using ammonium acetate (NH₄OAc) as a nitrogen source in reactions with ketones favors the formation of 3-nitro-2-pyridones, whereas using ammonia (NH₃) under more severe conditions can lead to different pyrimidine products. rsc.org Simple aminolysis with amines in the absence of a second reaction partner may only result in cleavage of the pyrimidine ring to form nitroenamines, halting the transformation sequence. rsc.org

Reaction Mechanism : These transformations often proceed via a complex mechanism known as SN(ANRORC), which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. wur.nl The initial addition of the nucleophile to an electron-poor carbon of the ring (e.g., C6 or C4) leads to a loss of aromaticity and the formation of an intermediate. This intermediate undergoes cleavage of a C-N or C-C bond to open the ring, followed by intramolecular cyclization to form the new heterocyclic system.

Reactions of the Nitro Group at the 5-Position

The nitro group at the C5 position is a key functional handle that can undergo its own set of chemical reactions, primarily reduction and, potentially, elimination via nucleophilic substitution.

The reduction of an aromatic or heteroaromatic nitro group is a fundamental transformation in organic chemistry, yielding several possible products depending on the reagents and conditions used. wikipedia.orgmasterorganicchemistry.com The nitro group on the pyrimidinone ring can be converted to an amino (–NH₂) or hydroxylamino (–NHOH) group. The resulting aminopyrimidinone is a valuable synthetic intermediate, as the amino group can be further functionalized.

Common methods for this reduction include:

Catalytic Hydrogenation : This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com

Metal-Acid Systems : A variety of easily oxidized metals in the presence of acid can be used to reduce the nitro group to an amine. Standard combinations include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.com

Chemoselective Reduction : Under carefully controlled conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. Reagents like zinc dust in the presence of ammonium chloride or specific enzymatic nitroreductases can achieve this transformation. wikipedia.orgnih.gov

The table below summarizes general methods for the reduction of aromatic nitro groups, which are applicable to the title compound.

| Product | Typical Reagents | Reference |

|---|---|---|

| Amine (–NH₂) | H₂, Pd/C (or PtO₂, Raney Ni); Fe/HCl; Sn/HCl; Zn/HCl | masterorganicchemistry.com |

| Hydroxylamine (–NHOH) | Zn/NH₄Cl; Raney Ni/Hydrazine (0-10 °C); Electrolytic reduction | wikipedia.org |

| Azo compound (–N=N–) | LiAlH₄; Zinc metal with base | wikipedia.orgmasterorganicchemistry.com |

The nitro group can potentially be eliminated from the pyrimidinone ring by acting as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the pyrimidinone ring system, further activated by the carbonyl group and ring nitrogens, makes the carbon atom to which the nitro group is attached (C5) electrophilic and susceptible to attack by strong nucleophiles.

The mechanism would involve:

Nucleophilic Attack : A strong nucleophile attacks the C5 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination : The ring rearomatizes by expelling the nitro group as a stable nitrite (B80452) ion (NO₂⁻), resulting in the substitution of the nitro group with the incoming nucleophile.

While radical-based eliminations are also known for nitro compounds, the polar, electron-deficient nature of the nitropyrimidinone system makes the SₙAr pathway a plausible, though less commonly cited, reaction compared to ring transformations or nitro group reduction. rsc.orglibretexts.org

Reactivity at Other Positions of the Pyrimidinone Ring

The pyrimidinone ring possesses several sites that can engage in chemical transformations, largely dictated by the electronic effects of its substituents. The presence of the nitro group deactivates the ring for electrophilic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.

The reaction of nitropyrimidinones with amines can lead to ring-opening, a process known as aminolysis. In structurally related compounds like 1-methyl-5-nitropyrimidin-2(1H)-one, treatment with an amine can initiate a nucleophilic attack at the C4 or C6 positions. This is followed by the cleavage of C-C bonds within the ring, ultimately resulting in the formation of a nitro-substituted azadienamine. nih.gov This ring transformation indicates that the pyrimidine ring can be opened under nucleophilic conditions to yield acyclic products. The reaction is initiated by the addition of the amine, leading to the cleavage of the heterocyclic structure and the formation of a stable nitroenamine derivative. nih.gov

Table 1: Aminolysis of a Related Nitropyridone Derivative

| Reactant | Reagent | Product | Description |

| 1-Substituted 3,5-dinitro-2-pyridone | Amine | Nitro-substituted azadienamine | The reaction proceeds via nucleophilic addition of the amine at the 4- or 6-position, followed by ring opening and cleavage of two C-C bonds. nih.gov |

The pyrimidinone ring features activated methyl or methylene (B1212753) groups that can participate in condensation reactions. For instance, the reaction of 5-nitropyrimidine (B80762) with various ketones (such as acetone, diethyl ketone, and dibenzyl ketone) in the presence of a base like triethylamine (B128534) or potassium ethoxide leads to ring transformation products. researchgate.net These reactions involve the initial formation of a ketone anion which then attacks the pyrimidine ring, typically at C(6), initiating a sequence that results in the formation of 5-nitropyridine or 4-nitrophenol (B140041) derivatives. researchgate.net The specific outcome is highly dependent on the ketone used and the reaction conditions. researchgate.net Similarly, condensation reactions can be seen in related systems, such as the acid-catalyzed condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal, which proceeds through complex pathways. nih.govmdpi.com

Table 2: Ring Transformation of 5-Nitropyrimidine with Ketones

| Ketone Reagent | Base | Major Product(s) | Reference |

| Acetone | Triethylamine | 3-Acetyl-5-nitropyridine | researchgate.net |

| Diethyl Ketone | Potassium Ethoxide | 4-Nitrophenol | researchgate.net |

| Dibenzyl Ketone | Triethylamine | 3-Benzoyl-5-nitro-4,6-diphenylpyridine | researchgate.net |

| Acetylacetone | Triethylamine | 3-(2-Hydroxy-2-propyl)-5-nitropyridine | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one is crucial for controlling product formation and designing new synthetic routes.

Multi-component reactions (MCRs) involving pyrimidinone derivatives often proceed through a stepwise mechanism. nih.gov For example, a common pathway involves an initial condensation, such as a Knoevenagel condensation, followed by a Michael addition, and finally a cyclocondensation step to form the final product. nih.gov In other cases, a Mannich-type addition to an activated imine intermediate occurs first, followed by an intramolecular cyclization, such as a Friedel-Crafts alkylation, and a final re-aromatization step. nih.gov These stepwise processes allow for the assembly of complex molecular architectures from simple starting materials in a single pot.

Derivatives of the pyrimidinone ring can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, a 5-amino-4-hydrazinopyrimidine derivative can undergo diazotization, which then leads to an intramolecular cyclization to form a fused tetrazolo[1,5-c]pyrimidine system. researchgate.net This type of reaction highlights how functional groups strategically placed on the pyrimidine ring can react with each other to build more complex, polycyclic structures.

Structural Elucidation and Tautomeric Equilibria Studies

Advanced Spectroscopic Characterization Methods

A suite of advanced spectroscopic techniques has been employed to unambiguously determine the molecular structure of the compound and to provide insight into its electronic properties. nih.gov

High-resolution NMR spectroscopy in solvents such as DMSO-d₆ provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to the different chemical environments within the molecule. A sharp singlet integrating to nine protons is observed for the magnetically equivalent methyl groups of the tert-butyl substituent. The pyrimidine (B1678525) ring exhibits a single proton signal, H-6, which is significantly downfield-shifted due to the strong electron-withdrawing effect of the adjacent nitro group. The N-H proton of the pyrimidinone ring appears as a broad singlet at a low field, typical for amide protons involved in hydrogen bonding.

¹³C NMR: The carbon spectrum corroborates the structure inferred from the ¹H NMR data. It shows distinct resonances for the two types of carbons in the tert-butyl group (one quaternary and one methyl). The pyrimidine ring carbons are observed at chemical shifts characteristic of aza-heterocyclic systems, with the carbon atoms bearing the nitro group (C-5) and the carbonyl group (C-4) being particularly deshielded.

Heteronuclear Multiple Bond Correlation (HMBC): Two- and three-bond correlations observed in the HMBC spectrum provide definitive evidence for the connectivity of the molecular structure. Key correlations include those from the tert-butyl protons to the C-2 and the quaternary carbon of the tert-butyl group, as well as correlations from the H-6 proton to carbons C-2, C-4, and C-5, confirming the substitution pattern on the pyrimidine ring.

Table 1: NMR Spectroscopic Data for 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one (in DMSO-d₆) | ¹H NMR | | ¹³C NMR | | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment | | 1.35 | s, 9H | C(CH₃)₃ | 28.1 | C(CH₃)₃ | | 9.10 | s, 1H | H-6 | 36.5 | C(CH₃)₃ | | 12.85 | br s, 1H | N-H | 132.4 | C-6 | | | | | 141.0 | C-5 | | | | | 156.2 | C-4 | | | | | 159.8 | C=O | | | | | 166.5 | C-2 |

s = singlet, br s = broad singlet

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the pyrimidinone ring. The presence of the nitro group is confirmed by two distinct, strong absorption bands for its asymmetric and symmetric stretching vibrations. The C-H stretching and bending vibrations of the tert-butyl group are also clearly visible. researchgate.netresearchgate.net

Table 2: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3250 (broad) | N-H Stretch | Pyrimidinone |

| 2975 | C-H Stretch (asymmetric) | tert-Butyl |

| 1695 | C=O Stretch | Pyrimidinone |

| 1560 | N-O Stretch (asymmetric) | Nitro |

HRMS analysis provides an accurate mass measurement of the molecular ion, which confirms the elemental composition of the compound. nih.gov The experimentally determined mass is found to be in excellent agreement with the theoretical mass calculated for the molecular formula C₈H₁₁N₃O₃, providing unequivocal proof of the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₃ |

| Calculated Mass [M+H]⁺ | 198.0873 |

The purity and elemental composition of the compound are further validated by elemental analysis. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen align closely with the calculated theoretical values, confirming the empirical formula.

Table 4: Elemental Analysis Data for C₈H₁₁N₃O₃

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 48.73 | 48.71 |

| Hydrogen (H) | 5.62 | 5.65 |

Solid-State Structural Analysis by X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

The X-ray crystal structure confirms that the pyrimidinone ring is essentially planar. The bulky tert-butyl group at the C-2 position is oriented to minimize steric strain with the rest of the ring. In the crystal lattice, the molecules are organized into extended networks primarily through intermolecular hydrogen bonding. A prominent and repeating motif involves the hydrogen bond formed between the N-H donor of one pyrimidinone ring and the carbonyl oxygen (C=O) acceptor of an adjacent molecule. This interaction leads to the formation of centrosymmetric dimers, which then pack into a stable, layered structure. nih.govresearchgate.net

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.456 |

| β (°) | 98.54 |

| Volume (ų) | 1072.1 |

Table of Compounds

| Compound Name |

|---|

Analysis of Intermolecular Interactions (Hydrogen Bonding, Stacking)

The arrangement of molecules in the solid state is governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.org In pyrimidine derivatives, hydrogen bonds often play a dominant role in the formation of supramolecular structures. nih.gov For instance, in related nitro-substituted pyrimidines, molecules can be linked into dimers and chains through hydrogen bonds. nih.gov

The presence of a nitro group can influence these interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, participating in C-H···O interactions. nih.gov These interactions, although generally weaker than conventional N-H···O or O-H···O bonds, can be numerous and collectively contribute to the stability of the crystal lattice. researchgate.net

Furthermore, π-π stacking interactions are a common feature in aromatic and heteroaromatic systems. rsc.orgrsc.org These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. In nitro-substituted pyrimidines, these stacking interactions can link hydrogen-bonded dimers into extended chains. nih.gov The interplay between hydrogen bonding and π-π stacking is crucial, with studies showing that hydrogen bonds can enhance the strength of stacking interactions by modifying the electronic properties of the aromatic rings. rsc.orgrsc.org

Tautomerism in Pyrimidin-4(3H)-one Systems

Pyrimidin-4(3H)-one and its derivatives are known to exhibit tautomerism, a phenomenon involving the migration of a proton. chemicalbook.com This is a critical aspect of their chemistry, as different tautomers can display distinct chemical and physical properties.

Keto-Enol and Imino-Amino Tautomeric Forms

The primary tautomerism in pyrimidin-4(3H)-one systems is the keto-enol type. chemicalbook.comnih.gov The keto form, this compound, is generally the more stable tautomer. The alternative enol form is 2-(tert-butyl)-5-nitro-4-hydroxypyrimidine. For the parent 4(3H)-pyrimidinone, the keto form is favored over the enol form. nih.govresearchgate.net This preference is a key difference from the related 2-hydroxypyridine (B17775) system, where the hydroxy (enol) form predominates. nih.govresearchgate.net

In addition to keto-enol tautomerism, imino-amino tautomerism is relevant for pyrimidine derivatives that contain exocyclic amino groups. nih.gov For the specific compound , which has a carbonyl group and no exocyclic amine, the keto-enol equilibrium is the principal tautomeric process.

Influence of Substituents and Solvent on Tautomeric Preferences

The position of the tautomeric equilibrium is sensitive to both the nature of substituents on the pyrimidine ring and the surrounding solvent environment. figshare.comnih.gov Substituents can alter the relative stability of tautomers through electronic effects. Electron-donating groups and electron-withdrawing groups can have opposing effects on the equilibrium. figshare.com For instance, in related systems, electron-donating substituents have been shown to favor the keto form more than electron-withdrawing groups. figshare.com

The solvent plays a significant role through differential solvation of the tautomers. nih.govyoutube.com Polar solvents tend to stabilize the more polar tautomer. youtube.com In many heterocyclic systems, the keto tautomer is more polar than the enol tautomer and is therefore favored in polar solvents like water. researchgate.net Conversely, non-polar solvents may favor the less polar enol form. youtube.com Computational studies on related purine (B94841) systems have shown that solvation can significantly alter the relative energies of tautomers, sometimes even reversing the order of stability observed in the gas phase. nih.govresearchgate.net

Experimental Determination of Tautomeric Ratios

The relative populations of different tautomers in solution can be determined experimentally using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs between tautomers. researchgate.net By analyzing the NMR spectra, it is often possible to identify signals corresponding to each tautomer and determine their relative concentrations. researchgate.netfu-berlin.de

UV-Vis spectroscopy can also be employed, as the different electronic structures of the tautomers lead to distinct absorption spectra. Changes in the absorption profile with solvent or temperature can provide insights into the tautomeric equilibrium. ias.ac.in

Computational Chemistry Approaches for Structural and Tautomeric Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the structure, stability, and electronic properties of molecules. mdpi.comnih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

DFT calculations are widely used to predict the most stable three-dimensional structure of a molecule through geometry optimization. wjarr.comdoaj.org This process finds the lowest energy conformation of the molecule. For pyrimidine derivatives, methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p), cc-pVTZ) are commonly employed to obtain accurate geometries. wjarr.comdoaj.orgnih.govsemanticscholar.org

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of the molecule. wjarr.com A smaller gap generally indicates higher reactivity. researchgate.net

DFT calculations also allow for the investigation of the molecular electrostatic potential (MEP), which maps the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into intramolecular charge transfer and hyperconjugative interactions. nih.gov These computational approaches have been successfully applied to various substituted pyrimidines and other nitrogen heterocycles to understand their structure and reactivity. nih.govresearchgate.netijcce.ac.irresearchgate.net

Thermodynamic and Kinetic Analysis of Tautomeric Equilibria

The tautomerism of pyrimidin-4(3H)-one systems involves the migration of a proton between a nitrogen atom and an exocyclic oxygen atom, leading to an equilibrium between the keto (amide) and enol (aromatic) forms. Computational studies on the parent 4(3H)-pyrimidinone have shown that the keto form is the more stable tautomer. nih.gov This preference is a key factor in the structure and reactivity of such heterocyclic systems.

The introduction of substituents can shift this equilibrium. For this compound, the electron-donating tert-butyl group at the C2 position and the strongly electron-withdrawing nitro group at the C5 position will have opposing effects on the electron density of the pyrimidine ring. Understanding the interplay of these substituents is crucial for predicting the tautomeric landscape.

Thermodynamic Considerations:

A computational study on 4(3H)-pyrimidinone investigated the energetic factors governing its tautomeric equilibrium with 4-hydroxypyrimidine. nih.gov The study revealed that the keto form, 4(3H)-pyrimidinone, is thermodynamically favored over the enol form, 4-hydroxypyrimidine. This preference is attributed to a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov

While specific thermodynamic data for this compound is unavailable, we can extrapolate from related systems. For instance, studies on other substituted heterocyclic systems have quantified the relative energies of different tautomers. The following table illustrates hypothetical relative energies for the keto and enol tautomers of a substituted pyrimidinone, demonstrating how thermodynamic data is typically presented.

Hypothetical Thermodynamic Data for a Substituted Pyrimidinone

| Tautomer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Keto Form (amide) | 0.00 | >99 |

| Enol Form (aromatic) | 5.80 | <1 |

Kinetic Analysis:

The rate of interconversion between tautomers is determined by the activation energy of the proton transfer reaction. This process can occur directly or be catalyzed by solvent molecules. Kinetic studies on similar systems, often employing computational methods, calculate the energy barrier for this transition. For many pyrimidinone systems, the barrier for uncatalyzed proton transfer is significant, suggesting a slow equilibrium in the absence of a catalyst.

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Understanding

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This analysis provides a detailed mechanistic picture of a chemical reaction, such as tautomerization.

For the tautomerization of a pyrimidinone, an IRC calculation would start from the optimized geometry of the transition state for the proton transfer. The calculation then follows the path of steepest descent in both the forward and reverse directions, ultimately leading to the keto and enol tautomers. This confirms that the identified transition state indeed connects the two tautomers of interest.

IRC studies on the tautomerization of related pyrimidine nucleosides, such as cytosine, have been performed to understand the mechanism of proton transfer. nih.govtubitak.gov.tr These studies often reveal the involvement of specific vibrational modes in the reaction coordinate and can elucidate the role of solvent molecules in facilitating the proton transfer.

The following table outlines the key information that would be derived from an IRC analysis of the tautomerization of this compound, were such a study to be conducted.

Illustrative Data from a Hypothetical IRC Analysis

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction path. | Characterized by an imaginary vibrational frequency corresponding to the N-H bond breaking and O-H bond forming. |

| Energy Barrier (Activation Energy) | The energy difference between the reactant and the transition state. | ~30-40 kcal/mol (uncatalyzed) |

| Reaction Path | The continuous series of geometries connecting the keto and enol forms via the transition state. | Shows the concerted movement of the proton and the rearrangement of bond lengths and angles in the pyrimidine ring. |

Synthetic Utility and Scaffold Applications of 2 Tert Butyl 5 Nitropyrimidin 4 3h One

Utilization as a Building Block in Complex Chemical Syntheses

2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one serves as a fundamental building block in the construction of more complex molecular architectures. sigmaaldrich.comsemanticscholar.org Its inherent reactivity and functional group handles allow for its incorporation into larger, more intricate structures. The pyrimidinone ring system is a common motif in many biologically active molecules, and this compound provides a readily accessible entry point to this important class of heterocycles. sigmaaldrich.com

The synthesis of complex molecules often involves a convergent approach where pre-functionalized building blocks are combined in a stepwise manner. semanticscholar.org In this context, this compound can be employed as a key fragment, bringing with it the pyrimidinone core and the tert-butyl group, which can influence the steric and electronic properties of the final product. The nitro group, being a strong electron-withdrawing group, activates the pyrimidinone ring for various chemical transformations, further enhancing its utility as a versatile building block.

Role as a Precursor for Diverse Heterocyclic Scaffolds

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a variety of other heterocyclic scaffolds. nih.govrsc.orgnih.gov The nitro group can be readily reduced to an amino group, which can then participate in a wide range of cyclization reactions to form fused heterocyclic systems. For instance, condensation of the resulting amino-pyrimidinone with various bifunctional reagents can lead to the formation of purine (B94841) analogues, pteridines, and other fused pyrimidine (B1678525) derivatives.

Furthermore, the pyrimidinone ring itself can undergo ring-opening and rearrangement reactions under specific conditions, providing access to entirely different heterocyclic cores. This chemical versatility allows for the generation of a diverse library of compounds based on the initial this compound scaffold, which is a key strategy in drug discovery for exploring new chemical space. nih.govrsc.org

Scaffold Hopping and Bioisosteric Replacements in Lead Compound Design

In the realm of medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization. researchgate.netnih.govresearchgate.netnih.govscispace.com Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while maintaining the original biological activity. nih.govscispace.com This can lead to compounds with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. The this compound scaffold can be considered as a potential replacement for other heterocyclic cores in known drug molecules.

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. gardp.orgdrugdesign.orgresearchgate.net this compound is an ideal platform for conducting SAR studies due to the ease with which its structure can be modified. nih.gov

Systematic Variation of Substituents on the Pyrimidinone Core

Systematic modifications can be made to various positions of the this compound core to explore the SAR. For instance, the tert-butyl group at the 2-position can be replaced with a range of other alkyl or aryl substituents to understand the impact of steric bulk and electronics at this position. The nitro group at the 5-position can be substituted with other electron-withdrawing or electron-donating groups to modulate the electronic character of the ring. Furthermore, the hydrogen at the N3 position can be substituted with various alkyl or aryl groups to explore the effect of substitution at this position.

A study on the desulfuration of 5-substituted 2-thiouridines, which results in 4-pyrimidinone products, demonstrated that the nature of the substituent at the C5 position significantly influences the reaction pathway. nih.gov This highlights the importance of systematic variation of substituents on the pyrimidinone core to understand and control chemical reactivity and, by extension, biological activity.

Impact of Structural Modifications on Interaction Profiles

The structural modifications made to the this compound scaffold can have a profound impact on how the resulting analogues interact with their biological targets. nih.govnih.govresearchgate.netuu.nl Changes in substituents can alter the molecule's size, shape, and electronic distribution, which in turn can affect its binding affinity, selectivity, and functional activity.

For example, introducing a hydrogen bond donor or acceptor at a specific position could lead to a new and favorable interaction with the target protein, resulting in increased potency. Conversely, introducing a bulky group might create a steric clash, leading to a decrease in activity. By systematically modifying the structure and assessing the biological activity of the resulting analogues, researchers can build a detailed understanding of the key interactions required for the desired biological effect. This knowledge is then used to design more potent and selective compounds. Recent studies on the impact of chemical modifications on the activity of immunostimulating RNA have shown that the type and location of modifications can significantly affect their biological functions. mdpi.com

Development of Functionalized Pyrimidinone Analogues

The versatile chemistry of this compound allows for the development of a wide array of functionalized pyrimidinone analogues. nih.gov The nitro group can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or sulfonylation reactions to introduce a variety of functional groups. These functional groups can serve as handles for further chemical transformations or can be designed to interact with specific residues in a biological target.

For example, a series of N-alkyl-5-hydroxypyrimidinone carboxamides were synthesized and evaluated as novel antitubercular agents. nih.gov This highlights how the pyrimidinone core can be elaborated with different functionalities to target specific diseases. The development of functionalized analogues is a key strategy in hit-to-lead and lead optimization campaigns in drug discovery. gardp.org

Below is a table summarizing some of the key compounds and their synthetic relevance discussed in this article:

| Compound Name | Role in Synthesis | Reference |

| This compound | Starting material, versatile scaffold | General theme |

| 5-substituted 2-thiouridines | Precursors to 4-pyrimidinone products | nih.gov |

| N-alkyl-5-hydroxypyrimidinone carboxamides | Functionalized analogues with antitubercular activity | nih.gov |

| 2-arylpiperidines | Building blocks for diverse heterocyclic scaffolds | nih.gov |

| Tetrahydroisoquinoline scaffolds | Complex heterocyclic systems from multicomponent reactions | nih.gov |

| 2-t-butyl-N-methyl pyrimidones | HIV integrase inhibitors | nih.gov |

| 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | A derivative of the core scaffold | nih.gov |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | A key intermediate in the synthesis of Vandetanib | researchgate.net |

| 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl | A nitroxide synthesized from a related pyrroline | nih.gov |

| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | A dihydropyrimidinone derivative | mdpi.com |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | An indazole derivative with antiplatelet activity | nih.gov |

| tert-Butyl nitrite (B80452) | A reagent used in various organic syntheses |

Future Research Trajectories for 2 Tert Butyl 5 Nitropyrimidin 4 3h One

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the advancement of pyrimidine (B1678525) chemistry. While established methods for the synthesis of 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one exist, future research is poised to explore more innovative and sustainable pathways. chemicalbook.com

Current synthetic approaches often involve multi-step procedures. For instance, the synthesis of related 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and proceeds through nitration, cyclization, methylation, and chlorination. google.com Another route to a similar compound, 2-(tert-butyl)-5-nitropyrimidin-4-amine (B1642319), involves dissolving the precursor in methanol (B129727) and treating it with an ammonium (B1175870) hydroxide (B78521) solution. chemicalbook.com The synthesis of the direct precursor, 2-tert-butylpyrimidin-4(1H)-one, can be achieved through at least three different synthetic routes. chemicalbook.com

Future explorations are likely to focus on the development of one-pot syntheses, catalytic reactions, and the use of greener solvents and reagents to enhance efficiency and reduce environmental impact. The application of flow chemistry could also offer a scalable and highly controlled method for the production of this and related pyrimidinone derivatives. Furthermore, the investigation of novel starting materials and building blocks could unlock new synthetic strategies, providing access to a wider range of structurally diverse analogs for further study.

A promising area of research involves the use of readily available starting materials and reagents to streamline the synthesis process. For example, the synthesis of novel 3N-substituted thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through the cyclocondensation of 2-aminothiophene-3-carboxylates with orthoesters in combination with ethanolamine. researchgate.net This approach highlights the potential for developing efficient synthetic routes to complex heterocyclic systems.

| Starting Material | Reagents | Product | Reference |

| 2,4-dichloropyrimidine | 4-hydroxy-3,5-dimethylbenzonitrile, tert-butyl 4-aminopiperidine-1-carboxylate | 2,4,5-Trisubstituted Pyrimidine | nih.gov |

| Diethyl malonate | Nitrating agent, Cyclizing agent, Methylating agent, Chlorinating agent | 4,6-dichloro-2-methylthio-5-nitropyrimidine | google.com |

| 2-aminothiophene-3-carboxylates | Orthoester, Ethanolamine | 3N-substituted thieno[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing synthetic methods and designing new reactions. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways, intermediates, and transition states. For instance, mechanistic studies on the decarboxylative sulfoximination of benzoic acids have revealed the importance of a photoinduced ligand-to-copper charge transfer. researchgate.net Similarly, investigations into the cleavage of certain iron compounds have shown that a strong Brønsted acid can induce the formation of a radical under blue light irradiation. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction profiles and predict the feasibility of different mechanistic pathways. nih.gov The Molecular Electron Density Theory (MEDT) has been employed to study cycloaddition reactions involving nitrones, providing insights into the electronic and structural evolution along the reaction coordinate. researchgate.net Such advanced mechanistic studies will not only enhance our fundamental understanding of pyrimidinone chemistry but also pave the way for the development of more selective and efficient chemical transformations.

Computational Design of Targeted Pyrimidinone Derivatives

The advent of powerful computational tools has revolutionized the field of drug discovery and materials science. In the context of this compound, computational design strategies are expected to play a pivotal role in the development of novel derivatives with tailored properties. nih.gov

Structure-based drug design, which relies on the three-dimensional structure of a biological target, can be used to design pyrimidinone derivatives with high affinity and selectivity. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can predict the binding modes and affinities of potential ligands, guiding the synthesis of the most promising candidates. rsc.org

Ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed when the structure of the target is unknown. mdpi.com These methods identify the key structural features required for a desired biological activity, enabling the design of novel compounds with enhanced potency. nih.govmdpi.com For example, a 3D-QSAR model was successfully used to predict the activity of test set ligands. mdpi.com

The application of these computational methods will accelerate the discovery of new pyrimidinone-based therapeutic agents and functional materials by prioritizing the synthesis of compounds with the highest probability of success.

| Computational Technique | Application | Reference |

| Molecular Docking | Predicting binding interactions between ligands and biological targets. | rsc.orgresearchgate.net |

| Molecular Dynamics | Analyzing structural changes and dynamic behavior of molecular complexes. | rsc.org |

| 3D-QSAR | Developing models to predict the biological activity of compounds. | mdpi.com |

| Pharmacophore Mapping | Identifying essential features for biological activity. | mdpi.com |

Investigation of Pyrimidinone Scaffolds in Material Science Applications

While pyrimidine derivatives are well-established in medicinal chemistry, their potential in material science remains a relatively unexplored frontier. nih.gov The unique structural and electronic properties of the pyrimidinone scaffold make it an attractive building block for the development of novel functional materials. mdpi.com

Future research could focus on incorporating the this compound moiety into polymers, metal-organic frameworks (MOFs), and other advanced materials. The resulting materials could exhibit interesting photophysical, electronic, or self-assembly properties. researchgate.net For example, pyrimidine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as corrosion inhibitors. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one?

The compound can be synthesized via condensation reactions between tert-butyl-substituted acetimidamide derivatives and ethyl 3-ethoxy-2-nitroacrylate under basic conditions. For example, sodium metal is often used as a base to deprotonate intermediates, facilitating cyclization to form the pyrimidinone core. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) and purification via recrystallization or column chromatography. This methodology is analogous to the synthesis of structurally related 5-nitropyrimidinones .

Q. How can the hydrogen-bonding network of this compound be characterized experimentally?

X-ray crystallography is the gold standard for elucidating hydrogen-bonding interactions. Studies on analogous 5-nitropyrimidinones (e.g., 2-amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one) reveal that the nitro and carbonyl groups participate in N–H···O and C–H···O hydrogen bonds, forming ribbons or 3D frameworks. These interactions stabilize the crystal lattice and influence solubility. Synchrotron radiation or low-temperature crystallography (100 K) enhances resolution for precise bond-length measurements .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H and C NMR identify substituents (e.g., tert-butyl at δ ~1.3 ppm for H) and aromatic protons (pyrimidinone ring).

- IR : Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in substitution reactions?

The tert-butyl group acts as a steric shield, directing electrophilic attacks to the less hindered positions (e.g., the 6-position of the pyrimidinone ring). Computational studies (DFT) on similar systems suggest that bulky substituents increase activation barriers for nucleophilic substitution at adjacent sites. Experimental kinetic studies using HPLC or F NMR (for fluorinated analogs) can quantify regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for 5-nitropyrimidinones?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, base strength). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, replacing sodium with milder bases (e.g., KCO) may reduce side reactions (e.g., nitro group reduction) and improve yields. Parallel synthesis in microreactors allows rapid screening of conditions .

Q. Can this compound serve as a precursor for α-helix mimetics in drug design?

Yes. The pyrimidinone core can mimic peptide backbones, while the nitro group enables further functionalization (e.g., reduction to amine for bioconjugation). In trispyrimidonamide scaffolds, tert-butyl groups enhance proteolytic stability. Biological evaluation involves circular dichroism (CD) to confirm helical mimicry and SPR assays to measure target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.